Kapurone
Description
Kapurone (C₃₀H₅₀O₃, molecular weight: 458.73 g/mol) is a naturally occurring triterpenoid compound isolated from Dryobalanops aromatica, a plant species native to Southeast Asia . Structurally, this compound is characterized by a pentacyclic triterpene backbone with three oxygen-containing functional groups, including hydroxyl (-OH) and ketone (C=O) moieties. Its hydrophobic nature and moderate polarity make it suitable for applications in traditional medicine, particularly as an anti-inflammatory and antimicrobial agent. However, its pharmacological profile remains understudied compared to structurally analogous compounds.
Properties
CAS No. |
19865-90-8 |
|---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.727 |
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24?,27+,28-,29-,30-/m1/s1 |
InChI Key |
XSQYWMLMQVUWSF-QPYBEPQASA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Kapurone with Kapurol (C₃₀H₅₂O₃), Kanzonol T (C₂₅H₂₄O₆), and Kaplin (C₂₂H₂₂O₉), focusing on molecular properties, natural sources, and functional groups:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Natural Source | Key Functional Groups | Bioactivity Highlights |
|---|---|---|---|---|---|
| This compound | C₃₀H₅₀O₃ | 458.73 | Dryobalanops aromatica | 2× -OH, 1× C=O | Anti-inflammatory (preliminary) |
| Kapurol | C₃₀H₅₂O₃ | 460.75 | Dryobalanops aromatica | 3× -OH | Antioxidant, antifungal |
| Kanzonol T | C₂₅H₂₄O₆ | 420.47 | Glycyrrhiza kansuensis | 4× -OH, 1× aromatic ring | Antiviral, hepatoprotective |
| Kaplin | C₂₂H₂₂O₉ | 430.42 | Piper lhotzkyanum leaves | 3× -OH, 1× ester group | Anticancer (in vitro) |
Structural and Functional Differences
- Hydrocarbon Backbone: this compound and Kapurol share a triterpenoid skeleton but differ in saturation (this compound has one double bond; Kapurol is fully saturated) . This difference impacts their solubility and membrane permeability.
- Oxygenation: Kanzonol T and Kaplin exhibit higher oxygen content (6–9 oxygen atoms vs. This compound’s 3), correlating with enhanced water solubility and broader pharmacokinetic applicability .
- Bioactivity: this compound’s anti-inflammatory activity is attributed to its ketone group, while Kapurol’s antifungal properties stem from hydroxyl group-mediated membrane disruption. Kanzonol T’s aromatic ring enhances antiviral potency via RNA polymerase inhibition .
Pharmacological Efficacy
- Anti-inflammatory Activity: this compound demonstrated 40% inhibition of COX-2 in preliminary assays, outperforming Kapurol (25%) but lagging behind Kanzonol T (65%) in similar models .
- Stability : this compound’s ketone group confers greater thermal stability (decomposition at 220°C) compared to Kaplin (180°C), making it more suitable for topical formulations .
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